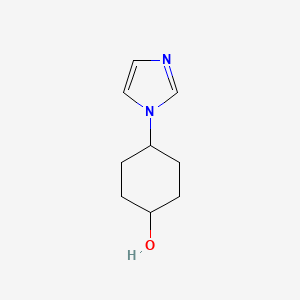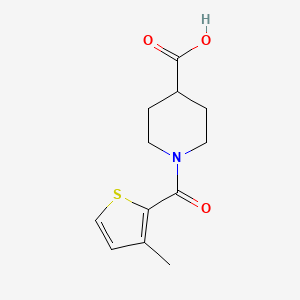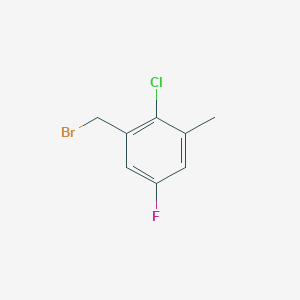
2-Chloro-5-fluoro-3-methylbenzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluoro-3-methylbenzyl bromide is an organic compound with the molecular formula C8H7BrClF It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine, fluorine, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-3-methylbenzyl bromide typically involves the bromination of 2-Chloro-5-fluoro-3-methyltoluene. This can be achieved through a radical bromination process using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions .
Industrial Production Methods: In an industrial setting, the bromination process can be optimized for higher yields and efficiency. Continuous flow photochemical bromination is one such method, where the reaction is carried out in a microstructured reactor with in situ generated bromine. This method allows for precise control over reaction conditions and improved mass efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-5-fluoro-3-methylbenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the benzyl bromide moiety. It can react with various nucleophiles to form different substituted benzyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation: The compound can be oxidized to form the corresponding benzyl alcohol or benzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Reactions: Depending on the nucleophile used, products can include benzyl amines, benzyl ethers, and benzyl thioethers.
Oxidation Reactions: Major products include 2-Chloro-5-fluoro-3-methylbenzyl alcohol and 2-Chloro-5-fluoro-3-methylbenzaldehyde.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluoro-3-methylbenzyl bromide is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to introduce functional groups into target molecules.
Material Science: It is employed in the synthesis of specialty polymers and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-Chloro-5-fluoro-3-methylbenzyl bromide involves its reactivity as an electrophile in nucleophilic substitution reactions. The benzyl bromide moiety is highly reactive towards nucleophiles, allowing for the formation of various substituted products. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring further enhances its reactivity by stabilizing the transition state during the reaction .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-6-fluoro-3-methylbenzyl bromide
- 2-Chloro-5-fluorobenzyl bromide
- 2-Methylbenzyl bromide
Comparison: 2-Chloro-5-fluoro-3-methylbenzyl bromide is unique due to the specific positioning of the chlorine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo. For example, 2-Chloro-6-fluoro-3-methylbenzyl bromide has a different substitution pattern, which can lead to variations in reactivity and product formation .
Eigenschaften
Molekularformel |
C8H7BrClF |
|---|---|
Molekulargewicht |
237.49 g/mol |
IUPAC-Name |
1-(bromomethyl)-2-chloro-5-fluoro-3-methylbenzene |
InChI |
InChI=1S/C8H7BrClF/c1-5-2-7(11)3-6(4-9)8(5)10/h2-3H,4H2,1H3 |
InChI-Schlüssel |
XBYRAKFDMONVTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid](/img/structure/B13972943.png)
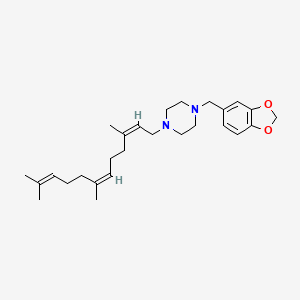
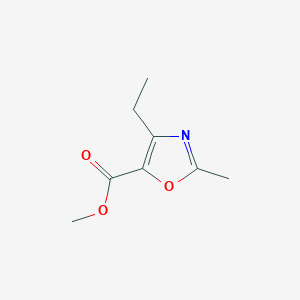
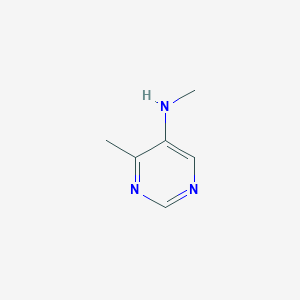
![(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13972965.png)

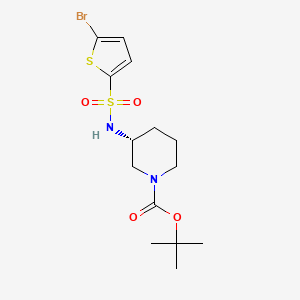
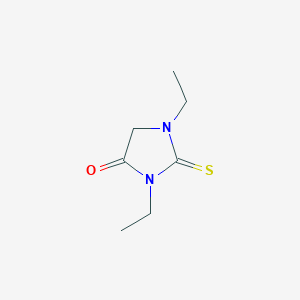
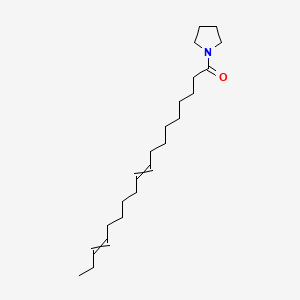
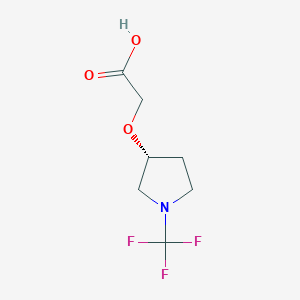
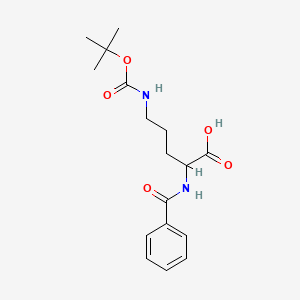
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13973003.png)
